Pyrazolo[1,5-a]pyrimidine-3,7-diamine
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Overview
Description
Pyrazolo[1,5-a]pyrimidine-3,7-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3,7-diamine typically involves the condensation of 3-aminopyrazole with various aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 3-aminopyrazole with formamide in the presence of a catalyst such as acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine core . Another approach involves the use of isocyanides and aldehydes in a multicomponent reaction to construct the fused ring system .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and minimizes the formation of by-products . Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular in industrial settings to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3,7-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Nitric acid, halogens (chlorine, bromine), formylating agents
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with functional groups such as hydroxyl, carbonyl, nitro, and halogen groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3,7-diamine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, the compound binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of overactive kinases can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Pyrazolo[1,5-a]pyrimidine-3,7-diamine stands out due to its unique combination of nitrogen atoms in the ring structure, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the design of biologically active molecules and materials with specific photophysical characteristics . Additionally, its ability to undergo a wide range of chemical reactions allows for extensive functionalization, further enhancing its utility in various applications .
Properties
CAS No. |
201599-12-4 |
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Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3,7-diamine |
InChI |
InChI=1S/C6H7N5/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H,7-8H2 |
InChI Key |
PNFZIEOWPDFJBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)N)N=C1)N |
Origin of Product |
United States |
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